Tenocyclidine-d10 Hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

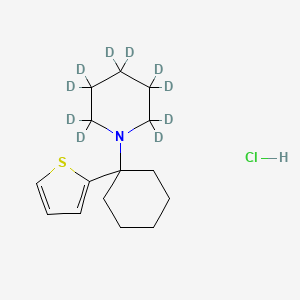

3D Structure of Parent

Propiedades

Fórmula molecular |

C15H24ClNS |

|---|---|

Peso molecular |

295.9 g/mol |

Nombre IUPAC |

2,2,3,3,4,4,5,5,6,6-decadeuterio-1-(1-thiophen-2-ylcyclohexyl)piperidine;hydrochloride |

InChI |

InChI=1S/C15H23NS.ClH/c1-3-9-15(10-4-1,14-8-7-13-17-14)16-11-5-2-6-12-16;/h7-8,13H,1-6,9-12H2;1H/i2D2,5D2,6D2,11D2,12D2; |

Clave InChI |

IIPLEZRBGQCZMF-YSVDEZPHSA-N |

SMILES isomérico |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2(CCCCC2)C3=CC=CS3)([2H])[2H])([2H])[2H])[2H].Cl |

SMILES canónico |

C1CCC(CC1)(C2=CC=CS2)N3CCCCC3.Cl |

Origen del producto |

United States |

Foundational & Exploratory

Introduction: The Critical Role of an Isotope-Labeled Standard

An In-depth Technical Guide to the Physicochemical Properties and Application of Tenocyclidine-d10 Hydrochloride

Tenocyclidine (TCP), a potent dissociative anesthetic and N-methyl-D-aspartate (NMDA) receptor antagonist, is an analog of phencyclidine (PCP) where the phenyl group is substituted with a thiophene ring.[1][2][3] This structural modification results in a compound with significantly higher potency than PCP.[2][3][4] Due to its pharmacological activity and potential for abuse, TCP is regulated as a Schedule I compound in the United States, restricting its use to forensic and research applications.[1][5]

In the realm of quantitative analytical chemistry, particularly in forensic toxicology and pharmacokinetic studies, the accuracy of measurements is paramount. This necessitates the use of high-purity, reliable internal standards to correct for variations during sample processing and analysis.[6][7] this compound serves this exact purpose. It is a stable, isotopically labeled version of tenocyclidine, where ten hydrogen atoms have been replaced by deuterium.[8][9] This guide provides a comprehensive overview of its physicochemical properties, the scientific principles behind its use, and validated protocols for its handling and application, designed for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental characteristics of an analytical standard dictate its handling, storage, and application. The substitution of hydrogen with deuterium results in a predictable increase in molecular weight but has a negligible effect on the compound's chemical properties, such as polarity, solubility, and chromatographic behavior.[8][10] This near-identical behavior is the cornerstone of its efficacy as an internal standard.

| Property | Tenocyclidine Hydrochloride | This compound | Rationale & Significance |

| Formal Name | 1-[1-(2-thienyl)cyclohexyl]-piperidine, monohydrochloride[1] | 1-[1-(2-thienyl)cyclohexyl]-piperidine-d10, monohydrochloride (Typical) | The systematic name defines the precise chemical structure. The "-d10" suffix indicates the number of deuterium atoms. |

| Synonyms | TCP, Thienylcyclohexylpiperidine[1][5] | TCP-d10 | Common abbreviations used in literature and laboratory settings. |

| CAS Number | 1867-65-8[1] | Varies by supplier (Not universally assigned) | A unique identifier for the parent compound. The deuterated analog may have a supplier-specific CAS number. |

| Molecular Formula | C₁₅H₂₃NS • HCl[1] | C₁₅H₁₃D₁₀NS • HCl | The formula explicitly shows the replacement of 10 hydrogen (H) atoms with deuterium (D). |

| Formula Weight | 285.9 g/mol [1] | ~296.0 g/mol | The ~10 Dalton mass shift is easily resolved by mass spectrometry, allowing simultaneous detection of the analyte and standard. |

| Purity | Typically ≥98%[1] | Isotopic Purity: ≥98%[9] | High chemical and isotopic purity is essential to prevent interference and ensure accurate quantification.[9] |

| Formulation | Crystalline Solid[1] | Crystalline Solid or Solution in a solvent (e.g., Methanol) | Provided in a stable form for accurate weighing or as a certified solution for convenience. |

| Solubility (of parent) | Methanol: 1 mg/mL, DMSO: 2 mg/mL, DMF: 5 mg/mL[1] | Expected to be virtually identical to the parent compound. | Solubility dictates the choice of solvent for preparing stock and working solutions compatible with analytical platforms like LC-MS. |

| Storage | -20°C[1] | -20°C[11] | Low-temperature storage is critical to ensure long-term stability (≥ 5 years) and prevent potential hydrogen-deuterium (H-D) exchange.[1][11] |

The Scientific Foundation: Why Deuterated Standards Excel in LC-MS/MS

The choice of a deuterated internal standard is a deliberate one, grounded in the principles of chromatography and mass spectrometry. Its function is to provide a self-validating system that ensures quantitative accuracy from sample preparation through detection.

The Causality of Co-elution and Matrix Effects: In Liquid Chromatography-Mass Spectrometry (LC-MS), complex biological matrices (e.g., blood, urine) can interfere with the ionization of the target analyte in the mass spectrometer's source. This phenomenon, known as the "matrix effect," can artificially suppress or enhance the signal, leading to inaccurate results.[7][8] Because Tenocyclidine-d10 has nearly identical physicochemical properties to the unlabeled analyte, it exhibits the same behavior during the entire analytical process.[6][8]

-

Extraction: It mirrors the analyte's recovery during sample preparation (e.g., liquid-liquid extraction or solid-phase extraction). Any loss of analyte is matched by a proportional loss of the internal standard.[7]

-

Chromatography: It co-elutes with the analyte from the LC column.[6]

-

Ionization: As they enter the mass spectrometer source at the same time, both compounds are subjected to the exact same degree of ion suppression or enhancement.[6][8]

By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations are effectively normalized, yielding a highly accurate and reproducible measurement of the analyte's true concentration.[7]

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Validated Experimental Protocols

Adherence to rigorous protocols is essential for both safety and data integrity. As Tenocyclidine is a potent, Schedule I controlled substance, all handling must be performed in accordance with institutional and regulatory guidelines.[1][12]

Protocol 1: Safe Handling, Storage, and Hazard Mitigation

This protocol establishes a self-validating system for safety by assuming the compound is hazardous upon any potential exposure and implementing engineering and personal controls.

-

Expertise & Causality: Potent psychoactive compounds like TCP can pose risks through inhalation or dermal absorption. Therefore, a multi-layered containment strategy is not merely a recommendation but a requirement for operator safety.[13]

-

Designated Area: All handling of pure compounds (solids or concentrated stock solutions) must occur within a designated controlled area, such as a certified chemical fume hood or a powder containment enclosure.

-

Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves (double-gloving is recommended), and ANSI-rated safety glasses. Change gloves immediately if contamination is suspected.

-

Preventing Aerosolization: When handling the powdered form, avoid any actions that could generate dust. Use appropriate tools (e.g., anti-static spatulas) and handle materials gently.

-

Decontamination: Wipe down all surfaces, balances, and equipment with 70% ethanol or another suitable solvent after use to neutralize any residual compound.

-

Waste Disposal: All contaminated waste (e.g., pipette tips, wipes, vials) must be disposed of as hazardous chemical waste according to institutional regulations.[14]

-

Long-Term Storage: Store the neat material and all prepared solutions at -20°C in clearly labeled, sealed containers to ensure stability and prevent degradation or H-D exchange.[1][11]

Protocol 2: Preparation of Calibrators and Quality Controls

This protocol ensures accuracy through precise gravimetric and volumetric measurements, forming the basis of a reliable quantitative assay.

-

Trustworthiness: The accuracy of the entire assay is dependent on the accuracy of the initial stock solutions. Using calibrated analytical balances and volumetric glassware is non-negotiable. Certified reference materials from accredited suppliers provide traceability and confidence in the starting material.

-

Stock Solution Preparation (1 mg/mL): a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh a suitable amount (e.g., 1 mg) of the solid standard using a calibrated analytical balance. c. Quantitatively transfer the solid to a 1.0 mL Class A volumetric flask. d. Add a small amount of LC-MS grade methanol to dissolve the solid, sonicate briefly if necessary, and then dilute to the mark with methanol. Mix thoroughly by inversion. This is your Internal Standard Stock (IS Stock). e. Prepare an independent stock solution for the non-labeled Tenocyclidine analyte using the same procedure. This will be your Analyte Stock.

-

Working Solution Preparation: a. Perform serial dilutions from the Analyte Stock using methanol to prepare a series of calibration standards covering the desired analytical range (e.g., 1 ng/mL to 1000 ng/mL). b. Prepare at least three levels of Quality Control (QC) samples (low, mid, high) from the same Analyte Stock. c. Prepare a separate Internal Standard Working Solution by diluting the IS Stock to a concentration that yields a robust signal in the analytical matrix (e.g., 100 ng/mL). The optimal concentration should be determined during method development.[7]

-

Sample Fortification: a. To all samples, calibrators, and QCs, add a small, precise volume of the Internal Standard Working Solution (e.g., 10 µL). b. This ensures that the final concentration of the internal standard is identical in every sample processed, which is the fundamental requirement for accurate ratio-based quantification.[7]

Caption: Chemical structure of Tenocyclidine.

Conclusion

This compound is an indispensable tool for researchers requiring precise and accurate quantification of tenocyclidine. Its physicochemical properties are virtually identical to its non-labeled counterpart, allowing it to serve as a robust internal standard that reliably corrects for experimental variability. By understanding the scientific principles of its application and adhering to stringent safety and handling protocols, scientists can ensure the generation of high-quality, defensible data in forensic, toxicological, and pharmaceutical research.

References

-

TCP (Tenocyclidine) Drug: Effects & Extent of Use. Drugs.com. [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

-

ACPO Guidance on Policing New Psychoactive Substances including Temporary Class Drugs. Association of Chief Police Officers. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

-

Tenocyclidine. Wikipedia. [Link]

-

Tenocyclidine. PsychonautWiki. [Link]

-

Tenocyclidine | C15H23NS | CID 62751. PubChem, National Institutes of Health. [Link]

-

Synthesis of Deuterated Volatile Lipid Degradation Products To Be Used as Internal Standards in Isotope Dilution Assays. 2. Vinyl Ketones. Journal of Agricultural and Food Chemistry, ACS Publications. [Link]

-

Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. PMC, National Institutes of Health. [Link]

-

Handling & Processing of Potent Compounds: A Holistic Approach. IPS. [Link]

-

Handling of narcotic drugs and psychotropic substances. Ravimiamet. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. [Link]

-

SAFE AND EFFICIENT HANDLING OF HIGH POTENT DRUG PRODUCTS. Aenova Group. [Link]

-

Guidelines for the safe handling of synthetic opioids for law enforcement and customs officers. United Nations Office on Drugs and Crime. [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. SciSpace. [Link]

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]

-

Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice. PubMed, National Institutes of Health. [Link]

-

Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Tenocyclidine - Wikipedia [en.wikipedia.org]

- 3. Tenocyclidine [medbox.iiab.me]

- 4. Tenocyclidine | C15H23NS | CID 62751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. texilajournal.com [texilajournal.com]

- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. resolvemass.ca [resolvemass.ca]

- 10. scispace.com [scispace.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ravimiamet.ee [ravimiamet.ee]

- 13. aenova-group.com [aenova-group.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

Tenocyclidine-d10 Hydrochloride CAS number and molecular weight

The following technical guide details the physicochemical properties, synthesis, and analytical applications of Tenocyclidine-d10 Hydrochloride , a deuterated internal standard used primarily in forensic toxicology and clinical research.

Role: Internal Standard for Isotope Dilution Mass Spectrometry (IDMS) Target Analyte: Tenocyclidine (TCP), a dissociative anesthetic and NMDA antagonist.

Chemical Identity & Physicochemical Properties[1][2]

Tenocyclidine-d10 (TCP-d10) is the isotopically labeled analog of Tenocyclidine, where ten hydrogen atoms have been replaced by deuterium (

Key Data Summary

| Property | Specification |

| Chemical Name | 1-[1-(2-Thienyl)cyclohexyl-d10]piperidine Hydrochloride |

| Synonyms | TCP-d10 HCl, Thienylcyclohexylpiperidine-d10 |

| CAS Number | 1246819-93-1 (d10-specific); 1867-65-8 (Unlabeled HCl parent) |

| Molecular Formula | |

| Molecular Weight | 295.94 g/mol (Salt); 259.48 g/mol (Free Base) |

| Exact Mass | 259.259 (Base cation |

| Solubility | Soluble in Methanol, Ethanol, DMSO; Water (variable pH dependence) |

| Appearance | White crystalline solid |

| Controlled Status | Schedule I (US DEA), Class A (UK) |

Structural Visualization

The deuterium labeling typically occurs on the cyclohexyl ring (most common for PCP analogs to ensure stable labeling) or the piperidine ring . The diagram below illustrates the structure with the cyclohexyl-d10 labeling pattern, which is preferred to avoid "scrambling" during fragmentation in mass spectrometry.

Analytical Application: LC-MS/MS Protocol

In forensic toxicology, TCP-d10 is the "Gold Standard" Internal Standard (IS) for quantifying Tenocyclidine in biological matrices (blood, urine, hair). Its use corrects for matrix effects, extraction efficiency, and ionization suppression.

Mechanism of Action (Internal Standard)

Because TCP-d10 is chemically identical to TCP (except for mass), it co-elutes with the analyte. Any suppression of the electrospray ionization (ESI) signal caused by matrix components (e.g., phospholipids in blood) affects both the analyte and the IS equally. The ratio of their peak areas remains constant, ensuring accurate quantification.

Validated MRM Transitions

The following Multiple Reaction Monitoring (MRM) transitions are recommended for a Triple Quadrupole (QqQ) Mass Spectrometer.

| Compound | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |

| Tenocyclidine (Native) | 250.2 ( | 86.1 (Piperidine ring) | 165.1 (Thienyl-cyclohexyl) | 15 / 25 |

| TCP-d10 (Cyclohexyl-label) | 260.3 ( | 86.1 (Unlabeled Piperidine) | 175.2 (Thienyl-cyclohexyl-d10) | 15 / 25 |

| TCP-d10 (Piperidine-label) | 260.3 ( | 96.2 (Piperidine-d10) | 165.1 (Unlabeled Thienyl-cyc) | 15 / 25 |

Critical Note: The choice of transition depends on the labeling site. If your standard is Cyclohexyl-d10 , the primary fragment (piperidine, m/z 86) will be identical to the native drug. You must rely on the precursor mass (260 vs 250) for separation. If using Piperidine-d10 , the fragment shifts to m/z 96, providing superior selectivity.

Sample Preparation Workflow (Self-Validating Protocol)

This protocol uses Solid Phase Extraction (SPE) for maximum recovery from complex matrices.

-

Aliquot: Transfer 200 µL of biological sample (blood/urine) to a tube.

-

Spike IS: Add 20 µL of TCP-d10 working solution (1 µg/mL in MeOH). Validation Check: Final concentration 100 ng/mL.

-

Buffer: Add 2 mL Phosphate Buffer (pH 6.0). Vortex.

-

SPE Loading: Condition Mixed-Mode Cation Exchange (MCX) cartridges with MeOH and Water. Load sample.

-

Wash:

-

Wash 1: 2 mL 0.1M HCl.

-

Wash 2: 2 mL Methanol.

-

-

Elution: Elute with 2 mL of 5% Ammonium Hydroxide in Methanol.

-

Dry & Reconstitute: Evaporate to dryness under

at 40°C. Reconstitute in 100 µL Mobile Phase (95:5 Water:Acetonitrile + 0.1% Formic Acid).

Synthesis & Manufacturing Logic

The synthesis of Tenocyclidine-d10 typically follows the Bruylants Reaction pathway, modified to incorporate deuterated precursors. This method is preferred over direct deuteration of the final product to ensure isotopic specificity.

Synthetic Pathway

The reaction involves the condensation of a secondary amine (piperidine) with a ketone (cyclohexanone) and cyanide, followed by a Grignard reaction.

Precursors:

-

Option A (Cyclohexyl-d10): Uses Cyclohexanone-d10 (CAS 51209-49-5).

-

Option B (Piperidine-d10): Uses Piperidine-d10 (CAS 143317-90-2).

Isotopic Purity Requirements

For mass spectrometry, the Isotopic Purity must be

-

d0 contribution: The presence of unlabeled TCP (d0) in the standard must be

to prevent false positives in quantitative analysis. -

Cross-Talk: If the d10 standard contains d0, the calibration curve intercept will be artificially high, reducing sensitivity (LOQ).

Safety & Regulatory Compliance

Controlled Substance Status

Tenocyclidine is a Schedule I substance in the United States (21 CFR 1308.11) due to its high potential for abuse and lack of accepted medical use.

-

Researchers: Must possess a valid DEA Schedule I registration.

-

Storage: Steel safe or vault (Class 5 security container).

-

Disposal: Reverse distribution via authorized DEA registrants.

Handling Precautions

-

Toxicity: TCP is a potent NMDA antagonist. Accidental exposure (inhalation of powder or skin contact) can cause dissociation, hallucinations, and ataxia.

-

PPE: Nitrile gloves (double gloving recommended), N95 respirator or fume hood, and safety goggles.

References

-

National Center for Biotechnology Information (NCBI). (2025). Tenocyclidine Hydrochloride - PubChem Compound Summary. Retrieved from [Link]

-

United Nations Office on Drugs and Crime (UNODC). (2023). Recommended Methods for the Identification and Analysis of Phencyclidine and Analogues. Retrieved from [Link]

- Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230-235.

-

World Anti-Doping Agency (WADA). (2024). Prohibited List - S0. Non-Approved Substances. Retrieved from [Link]

Technical Monograph: Tenocyclidine vs. Tenocyclidine-d10 Hydrochloride

The following technical guide is structured to provide a comprehensive analysis of Tenocyclidine (TCP) and its deuterated analog, Tenocyclidine-d10 Hydrochloride. This content is designed for researchers and drug development professionals, focusing on chemical differentiation, pharmacological mechanisms, and analytical applications.

Comparative Analysis of Pharmacodynamics, Isotopic Physics, and Analytical Utility

Executive Summary

Tenocyclidine (TCP) is a potent dissociative anesthetic and a structural analog of Phencyclidine (PCP), classified as a Schedule I controlled substance in the United States. It functions primarily as a high-affinity NMDA receptor antagonist. This compound is its stable isotopologue, engineered specifically as an Internal Standard (IS) for quantitative bioanalysis.

While the parent compound (TCP) is the target of pharmacological or forensic investigation, the deuterated salt (TCP-d10 HCl) serves as the metrological anchor, correcting for matrix effects, extraction inefficiencies, and ionization variability in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows. This guide delineates the critical physicochemical and functional differences between these two entities.

Chemical Identity & Structural Analysis[2][3][4]

The fundamental difference lies in the isotopic composition and the salt form. TCP is typically encountered as a free base or hydrochloride salt in illicit contexts, whereas the analytical standard is manufactured as a high-purity hydrochloride salt with ten hydrogen atoms replaced by deuterium (

Comparative Physicochemical Properties[5]

| Feature | Tenocyclidine (TCP) | This compound |

| IUPAC Name | 1-[1-(2-Thienyl)cyclohexyl]piperidine | 1-[1-(2-Thienyl)cyclohexyl]piperidine-d10 hydrochloride |

| CAS Number | 21500-98-1 (Free Base) | 1246819-93-1 |

| Molecular Formula | ||

| Molar Mass | 249.42 g/mol | ~299.95 g/mol (Free base equiv. ~259.[1][2]5) |

| Salt Form | Variable (Free Base/HCl) | Hydrochloride (HCl) |

| Key Substituent | Thiophene Ring (C4H3S) | Thiophene Ring (Unlabeled) |

| Isotopic Label | Natural Abundance ( | Deuterium ( |

Structural Nuance: The Thiophene Moiety

Unlike PCP, which contains a phenyl ring, TCP possesses a thiophene ring .[2] This structural modification increases lipophilicity and binding affinity for the NMDA receptor.

-

TCP-d10 Labeling: The "d10" designation typically refers to the full deuteration of the cyclohexyl ring (

) or the piperidine ring (

Pharmacological Profile: The Parent Compound (TCP)[1][7][8]

To understand the necessity of detecting TCP, one must understand its action. TCP is a "dissociative anesthetic" that disrupts glutamatergic signaling.[3]

Mechanism of Action: NMDA Antagonism

TCP acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[2] It binds to the "PCP site" located inside the ion channel pore, effectively plugging the channel and preventing

Key Pharmacological Features:

-

Higher Potency: TCP is reported to be slightly more potent than PCP due to the electron-donating properties of the thiophene sulfur, which may enhance interaction with the hydrophobic pocket of the receptor pore.

-

Dopaminergic Activity: Like PCP, TCP inhibits the reuptake of dopamine, contributing to psychostimulant effects and potential neurotoxicity.[3]

Visualization: NMDA Receptor Blockade

The following diagram illustrates the specific binding site of TCP within the ion channel, blocking the synaptic signal.

Caption: TCP binds within the NMDA receptor ion pore, physically occluding cation flux despite agonist (Glutamate/Glycine) activation.

The Deuterium Advantage: Tenocyclidine-d10

Tenocyclidine-d10 is not used for biological effect but for metrological precision . The substitution of hydrogen with deuterium (

Mass Resolution (The +10 Da Shift)

The primary function of the d10 analog is to provide a mass-resolved peak.

-

TCP Mass: ~250.2 Da

-

TCP-d10 Mass: ~260.2 Da This +10 Da shift prevents "cross-talk" between the analyte and the standard in the Mass Spectrometer, allowing them to be quantified simultaneously.

The Kinetic Isotope Effect (KIE) & Stability

The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point energy of the heavier isotope.

-

Metabolic Stability: If the d10 labeling is on the cyclohexyl ring (a common site for metabolic hydroxylation by CYP450 enzymes), the TCP-d10 standard will be significantly more resistant to degradation than the parent compound. This stability ensures the internal standard remains intact during sample processing, even if enzymes are not immediately quenched.

-

Retention Time Shift: Deuterated compounds often elute slightly earlier than their protio-analogs on Reverse-Phase LC columns due to slightly lower lipophilicity. This separation must be accounted for to ensure the MS acquisition window covers both peaks.

Analytical Methodology: LC-MS/MS Workflow

The "Gold Standard" for quantifying TCP in biological matrices (blood, urine) utilizes TCP-d10 as the Internal Standard.

Protocol: Solid Phase Extraction (SPE) & Quantification

Objective: Isolate TCP from plasma and quantify using Isotope Dilution Mass Spectrometry (IDMS).

-

Sample Preparation: Aliquot 200 µL of plasma.

-

Internal Standard Addition: Spike with Tenocyclidine-d10 HCl (final conc. 10 ng/mL). Crucial Step: The IS corrects for all subsequent losses.

-

Protein Precipitation: Add cold Acetonitrile, vortex, centrifuge.

-

Solid Phase Extraction (SPE): Use Mixed-Mode Cation Exchange (MCX) cartridges.

-

Load supernatant.

-

Wash with buffer/MeOH.

-

Elute with 5% Ammonium Hydroxide in MeOH.

-

-

LC-MS/MS Analysis: Inject onto C18 column.

MRM Transitions (Multiple Reaction Monitoring)

The choice of transition depends on the specific labeling site of the d10 standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Origin of Fragment |

| TCP (Analyte) | 250.2 ( | 84.1 | Piperidine Ring Cleavage |

| TCP (Qualifier) | 250.2 ( | 97.0 | Thiophene-CH2 |

| TCP-d10 (IS) | 260.2 ( | 94.2 | Piperidine-d10 Ring (if labeled) |

| TCP-d10 (IS) | 260.2 ( | 84.1 | Piperidine Ring (if Cyclohexyl is labeled) |

Note: Verify the Certificate of Analysis (CoA) for your specific d10 standard to confirm if the label is on the piperidine or cyclohexyl ring to select the correct product ion.

Visualization: Analytical Logic

Caption: The co-extraction of TCP-d10 ensures that any analyte loss during processing is mathematically corrected by the identical loss of the standard.

Regulatory & Safety Considerations

-

Tenocyclidine (TCP): Classified as a Schedule I Controlled Substance by the US DEA. It has no accepted medical use and a high potential for abuse.[3] Research requires a specific DEA license (Form 225).

-

Tenocyclidine-d10 HCl: generally treated as a Schedule I Exempt Chemical preparation when sold as a certified reference material (CRM) in solution. However, as a neat powder, it may still require Schedule I handling protocols depending on jurisdiction.

-

Handling: Both compounds are potent neuroactive agents. Handle in a fume hood with nitrile gloves. Avoid inhalation of powders.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 62751, Tenocyclidine.[1] PubChem. Available at: [Link]

-

United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Phencyclidine in Biological Specimens. UNODC. Available at: [Link]

- Vignon, J., et al. "Structure-activity relationships of arylcyclohexylamines." Brain Research, 1982. (Contextual grounding for TCP mechanism).

-

National Institute on Drug Abuse (NIDA). Hallucinogens and Dissociative Drugs.[3] NIDA.[3] Available at: [Link]

Sources

Precision Pharmacometrics: The Role of Tenocyclidine-d10 in the Classification and Quantification of Arylcyclohexylamine Analogs

Executive Summary

The proliferation of novel psychoactive substances (NPS) derived from arylcyclohexylamines necessitates rigorous analytical and pharmacological standards.[1] Tenocyclidine (TCP), a thiophene analog of phencyclidine (PCP), exhibits higher affinity for the NMDA receptor's open channel than its parent compound, making it a critical benchmark in neuropharmacology. This technical guide details the application of Tenocyclidine-d10 (TCP-d10) —a stable isotope-labeled internal standard—in the high-precision quantification and pharmacological classification of TCP analogs. By leveraging the kinetic stability and distinct mass-to-charge ratio (

Structural & Pharmacological Foundation[1]

The Tenocyclidine Scaffold

Tenocyclidine (1-[1-(2-thienyl)cyclohexyl]piperidine) differs from PCP by the substitution of the phenyl ring with a thiophene ring.[2] This structural modification results in:

-

Increased Lipophilicity: Facilitating rapid blood-brain barrier (BBB) translocation.[1]

-

Enhanced Receptor Affinity: TCP binds to the PCP-site within the NMDA receptor ion channel with a

of approximately 30–40 nM, compared to ~60–150 nM for PCP. -

Dopaminergic Potency: The thiophene moiety enhances inhibition of the dopamine transporter (DAT), contributing to a distinct psychostimulant profile.

The Physics of Tenocyclidine-d10

Tenocyclidine-d10 is the isotopologue of TCP where ten hydrogen atoms are replaced by deuterium (

-

Isotopic Location: Typically, the labeling occurs on the cyclohexyl ring or the piperidine ring , both of which contain 10 exchangeable protons.

-

Mass Shift (+10 Da): The molecular weight shifts from ~249.4 g/mol (TCP) to ~259.5 g/mol (TCP-d10). This +10 Da shift is crucial for mass spectral resolution, preventing "cross-talk" between the analyte and the standard.

-

The Deuterium Isotope Effect: The C-D bond is shorter and stronger than the C-H bond.[3] While this significantly slows metabolic cleavage (increasing half-life), it does not alter the physicochemical properties relevant to chromatographic retention (hydrophobicity/pKa) or receptor binding affinity. This makes TCP-d10 the ideal Internal Standard (IS) —it behaves identically to the drug during extraction but is spectrally distinct.

Analytical Classification Workflow (LC-MS/MS)

To accurately classify and quantify novel TCP analogs (e.g., Gacyclidine, BTCP) in biological matrices, a Matrix-Matched Calibration protocol using TCP-d10 is required. This method corrects for matrix effects (ion suppression/enhancement) that often plague forensic toxicology.[1]

Experimental Protocol: Solid Phase Extraction (SPE) & Quantification

Reagents:

-

Analyte: Target TCP Analog (e.g., 10 ng/mL – 1000 ng/mL).

-

Internal Standard: TCP-d10 (Fixed concentration: 50 ng/mL).[1]

-

Matrix: Plasma or Cerebrospinal Fluid (CSF).[1]

Step-by-Step Methodology:

-

Spiking: Aliquot 200 µL of matrix. Add 20 µL of TCP-d10 working solution. Vortex for 30s.

-

Precipitation: Add 600 µL cold Acetonitrile (ACN) to precipitate proteins. Centrifuge at 10,000 x g for 10 min.

-

SPE Conditioning: Use Mixed-Mode Cation Exchange (MCX) cartridges.[1] Condition with 1 mL MeOH followed by 1 mL

. -

Loading: Load supernatant onto the cartridge.

-

Wash: Wash with 1 mL 5% Formic Acid (removes acidic interferences) followed by 1 mL MeOH (removes neutral lipids).[1]

-

Elution: Elute basic amines (TCP analogs) with 1 mL 5%

in MeOH. -

Reconstitution: Evaporate to dryness under

stream; reconstitute in 100 µL Mobile Phase (0.1% Formic Acid : ACN). -

LC-MS/MS Analysis: Inject 10 µL. Monitor MRM transitions.

Visualization: Analytical Workflow

The following diagram illustrates the parallel processing of the analyte and the TCP-d10 standard to derive the Area Ratio for quantification.

Figure 1: Matrix-matched calibration workflow. TCP-d10 corrects for extraction loss and ionization suppression, ensuring precise quantification of the analog.

Pharmacological Classification via Structure-Activity Relationship (SAR)

Using TCP as the high-affinity reference (

Comparative Affinity Data

The following table synthesizes binding data from competitive displacement assays using [

| Compound Class | Analog Name | Structural Modification | NMDA Affinity ( | DAT Affinity ( | Potency vs. TCP |

| Reference | Tenocyclidine (TCP) | Thienyl-Cyclohexyl-Piperidine | 34 | 2,100 | 1.0x (Baseline) |

| Parent | Phencyclidine (PCP) | Phenyl-Cyclohexyl-Piperidine | 59 | >10,000 | 0.6x |

| High-Potency | Gacyclidine (GK-11) | 2-Methyl-Thienyl derivative | 4.2 | N/A | 8.1x |

| Dopaminergic | Benocyclidine (BTCP) | Benzothiophenyl derivative | >10,000 | 8 | Inactive (NMDA) |

| Dissociative | Eticyclidine (PCE) | N-Ethyl analog (No piperidine) | 280 | >5,000 | 0.12x |

Mechanistic Classification

Analogs are categorized into three distinct pharmacological profiles based on the TCP reference data:

-

Type I (High-Affinity Dissociatives): Compounds with

nM.[1] These (e.g., Gacyclidine) bind tighter than TCP, causing prolonged anesthesia and higher neurotoxicity risks. -

Type II (Balanced Dissociatives): Compounds with

50–200 nM (e.g., PCP, Ketamine). These exhibit the classic "hole" effects with manageable duration. -

Type III (Dopaminergic Reuptake Inhibitors): Compounds where the thienyl/phenyl modification shifts selectivity from NMDA to DAT (e.g., BTCP). These are stimulants, not dissociatives.

Mechanism of Action: The "Open Channel" Block

TCP and its analogs are use-dependent blockers. They can only bind to the PCP-site when the NMDA receptor channel is open (activated by Glutamate and Glycine). This unique mechanism is why TCP-d10 is vital for kinetic studies—it helps track the drug's presence in brain tissue relative to receptor activation states.

Signaling Pathway Diagram

The diagram below details the requirement for Glutamate/Glycine co-agonism before TCP (or its analogs) can access the binding site deep within the ion pore.

Figure 2: Use-dependent blockade. TCP requires channel opening to bind, physically occluding ion flux and preventing excitotoxicity.

References

-

Vignon, J., et al. (1989). The binding of [3H]thienyl cyclohexylpiperidine ([3H]TCP) to the NMDA-phencyclidine receptor complex.[4] Neuropharmacology.[1][5][4][6][7] Link

-

Stirling, J. M., et al. (1989).[4] The binding of [3H]thienyl cyclohexylpiperidine ([3H]TCP) to the NMDA-phencyclidine receptor complex.[4] Neuropharmacology.[1][5][4][6][7] Link

-

Drugs.com. (2024).[1] TCP (Tenocyclidine) Drug: Effects & Extent of Use.[1][2][4][8]Link[1]

-

Cayman Chemical. (2024).[1] Tenocyclidine-d10 (hydrochloride) Product Information.[1][6]Link

-

Wallach, J., & Brandt, S. D. (2018). Phencyclidine-based New Psychoactive Substances. Handbook of Experimental Pharmacology.[1] Link

-

Foster, D. J., et al. (2017). Deuterium Isotope Effects in the Metabolism of Drugs.[1][3][9][] Journal of Labelled Compounds and Radiopharmaceuticals.[1] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. drugs.com [drugs.com]

- 3. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tenocyclidine [medbox.iiab.me]

- 5. [125I]thienylphencyclidine, a novel ligand for the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists - ProQuest [proquest.com]

- 7. Linkage between phencyclidine (PCP) and N-methyl-D-aspartate (NMDA) receptors in the cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of antagonism of NMDA receptor-mediated neurotransmission and inhibition of the dopamine reuptake in the neuroendocrine effects of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. juniperpublishers.com [juniperpublishers.com]

Methodological & Application

Application Note: Precision Calibration Protocol for Tenocyclidine-d10 Hydrochloride (TCP-d10)

Here is a comprehensive Application Note and Protocol for the preparation of a Tenocyclidine-d10 Hydrochloride calibration curve.

Abstract & Scope

Tenocyclidine (TCP), a thiophene analog of phencyclidine (PCP), is a potent dissociative anesthetic and NMDA receptor antagonist classified as a Schedule I controlled substance.[1] The deuterated isotopologue, Tenocyclidine-d10 (TCP-d10) , is critical in forensic toxicology and metabolic tracer studies. While typically utilized as an Internal Standard (IS), specific applications—such as metabolic flux analysis, purity verification, or cross-validation of non-deuterated analogs—require the quantification of TCP-d10 itself.

This guide details the gravimetric and volumetric preparation of a 7-point calibration curve for TCP-d10 Hydrochloride in biological matrix (whole blood/urine), ensuring compliance with SWGTOX and FDA Bioanalytical Method Validation guidelines.

Safety & Regulatory Compliance

-

Controlled Substance: TCP-d10 is a Schedule I compound (US DEA). All handling must occur within a secure, authorized laboratory environment.

-

Chemical Hazards: TCP is a potent psychotropic. Handle as a high-toxicity hazard.

-

Engineering Controls: Class II Biological Safety Cabinet or Chemical Fume Hood.

-

PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

-

-

Waste Disposal: Segregate all TCP-contaminated waste for incineration according to local hazardous waste regulations.

Materials & Equipment

Reagents

-

Analyte: this compound (Solid or 1 mg/mL Certified Reference Material).

-

Internal Standard (for TCP-d10 quantification): Phencyclidine-d5 (PCP-d5) or Ketamine-d4. Note: You cannot use TCP-d10 as its own IS.

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid.

-

Matrix: Drug-free human whole blood or urine (stabilized with Sodium Fluoride/Potassium Oxalate).

Equipment

-

Balance: Analytical balance readable to 0.01 mg (e.g., Mettler Toledo XPR).

-

Pipettes: Calibrated air-displacement or positive-displacement pipettes (P1000, P200, P20, P10).

-

Glassware: Class A Volumetric flasks (10 mL, 25 mL), Amber borosilicate glass vials (silanized preferred to minimize adsorption).

Experimental Protocol: Solution Preparation

Scientific Rationale: The Dilution Scheme

Directly spiking matrix with high-concentration stock causes precipitation and non-homogeneous distribution. We utilize a Working Standard (WS) approach in organic solvent, followed by a high-dilution spike (≤5% v/v) into the matrix to preserve biological integrity.

Preparation Workflow[2][3]

Step 1: Primary Stock Solution (1.0 mg/mL)

If starting from solid powder:

-

Weigh 1.0 mg (corrected for salt form and purity) of Tenocyclidine-d10 HCl into a 1 mL volumetric flask.

-

Calculation: Mass

= -

Note: TCP-d10 HCl MW

295.9 g/mol .

-

-

Dissolve in LC-MS Grade Methanol . Vortex for 1 minute.

-

Transfer to an amber vial. Store at -20°C.

Step 2: Intermediate Stock (10 µg/mL)

-

Pipette 100 µL of Primary Stock (1 mg/mL) into a 10 mL volumetric flask.

-

Dilute to volume with Methanol.

-

Concentration: 10,000 ng/mL .

Step 3: Working Calibrators (WS)

Prepare a series of working solutions in Methanol. These will be spiked into the matrix.

| Calibrator Level | Target Matrix Conc. (ng/mL) | Working Std Conc.[2] (ng/mL) | Preparation of Working Standard (in MeOH) |

| WS-7 (ULOQ) | 500 | 10,000 | Use Intermediate Stock (10 µg/mL) directly |

| WS-6 | 250 | 5,000 | 500 µL WS-7 + 500 µL MeOH |

| WS-5 | 100 | 2,000 | 400 µL WS-6 + 600 µL MeOH |

| WS-4 | 50 | 1,000 | 500 µL WS-5 + 500 µL MeOH |

| WS-3 | 25 | 500 | 500 µL WS-4 + 500 µL MeOH |

| WS-2 | 10 | 200 | 400 µL WS-3 + 600 µL MeOH |

| WS-1 (LLOQ) | 5 | 100 | 500 µL WS-2 + 500 µL MeOH |

| Blank | 0 | 0 | Pure Methanol |

Step 4: Matrix Calibration Curve Preparation

To minimize matrix effects and protein shock, keep the organic solvent spike volume low (e.g., 50 µL spike into 950 µL matrix).

-

Aliquot 190 µL of blank matrix (Blood/Urine) into labeled 1.5 mL microcentrifuge tubes.

-

Add 10 µL of the corresponding Working Standard (WS) to each tube.

-

Dilution Factor: 1:20.

-

Example: 10 µL of WS-7 (10,000 ng/mL) + 190 µL Blood = 500 ng/mL final concentration.

-

-

Vortex gently for 30 seconds to equilibrate.

-

Add Internal Standard: Add 10 µL of PCP-d5 (working solution at 500 ng/mL) to all samples except the double blank.

Visualizing the Workflow

The following diagram illustrates the logical flow from solid reference material to the final instrument-ready sample.

Figure 1: Schematic representation of the serial dilution and matrix spiking protocol for Tenocyclidine-d10.

Instrumental Analysis & Validation

LC-MS/MS Parameters (Guideline)

To ensure specific detection of the deuterated analyte versus native interferences:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[3]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

MRM Transitions (Example):

-

TCP-d10 (Analyte):

(Quant), -

PCP-d5 (IS):

.

-

Acceptance Criteria (SWGTOX/ANSI ASB 036)

A calibration curve is only valid if it meets the following "Self-Validating" metrics:

-

Linearity:

using a weighted linear regression model (typically -

Accuracy (Bias): Calculated concentration of calibrators must be within

of nominal (target) value, except at LLOQ ( -

Precision: Coefficient of Variation (%CV)

( -

Retention Time: Analyte RT must be within

of the calibrator average.

Troubleshooting Common Issues

-

Isotope Exchange: Deuterium on the cyclohexyl ring is generally stable. However, avoid highly acidic conditions at elevated temperatures (>60°C) for prolonged periods.

-

Carryover: TCP is lipophilic. If the blank following the ULOQ (500 ng/mL) shows a peak

of the LLOQ, increase the needle wash solvent strength (e.g., 50:25:25 Isopropanol:ACN:Acetone).

References

-

Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[4][5] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 37(7), 452–474. [Link]

-

ANSI/ASB. (2019). Standard 036, Standard Practices for Method Validation in Forensic Toxicology, First Edition. AAFS Standards Board. [Link]

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 16640802, Tenocyclidine hydrochloride. Retrieved from [Link]

Sources

- 1. Tenocyclidine - Wikipedia [en.wikipedia.org]

- 2. Development and validation of an LC-MS/MS method for determination of phencyclidine in human serum and its application to human drug abuse cases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

Urine drug testing protocols involving Tenocyclidine-d10 Hydrochloride

Application Note: Quantitative Analysis of Tenocyclidine (TCP) in Human Urine via LC-MS/MS using Tenocyclidine-d10 Hydrochloride as Internal Standard

Abstract

This application note details a robust, validated protocol for the quantitation of Tenocyclidine (TCP), a thiophene analog of phencyclidine (PCP), in human urine. The method utilizes This compound as a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects, extraction efficiency variances, and ionization suppression characteristic of complex urinary matrices. The workflow employs Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

Introduction & Scientific Rationale

Tenocyclidine (1-[1-(2-thienyl)cyclohexyl]piperidine) is a dissociative anesthetic and a Schedule I controlled substance. Structurally similar to PCP, TCP exhibits cross-reactivity in many PCP immunoassays, necessitating specific confirmation via mass spectrometry.

The Role of this compound: In electrospray ionization (ESI), urinary phospholipids and salts often cause "ion suppression," reducing the analyte's signal. Because Tenocyclidine-d10 shares virtually identical physicochemical properties (pKa, hydrophobicity, retention time) with the target analyte but differs in mass, it experiences the exact same suppression and extraction losses.

-

Mechanism: By normalizing the TCP signal to the TCP-d10 signal, the calculated concentration remains accurate even if the absolute signal intensity fluctuates.

Materials & Reagents

-

Analyte Standard: Tenocyclidine HCl (1.0 mg/mL in Methanol).[1]

-

Internal Standard: Tenocyclidine-d10 HCl (100 µg/mL in Methanol).

-

Matrix: Drug-free human urine.

-

SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.

-

LC Column: C18 or Biphenyl phase (e.g., Kinetex Biphenyl 2.6 µm, 50 x 2.1 mm).

-

Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid, Ammonium Hydroxide.

Experimental Protocol

Preparation of Standards

-

Stock IS Solution: Dilute Tenocyclidine-d10 HCl to 1,000 ng/mL in 50:50 Methanol:Water.

-

Working IS Solution: Further dilute to 100 ng/mL .

-

Calibrators: Prepare urine calibrators spiked with TCP at 5, 10, 25, 50, 100, 250, and 500 ng/mL.

Sample Pre-treatment

-

Step 1: Aliquot 200 µL of urine into a 1.5 mL microcentrifuge tube.

-

Step 2: Add 20 µL of Working IS Solution (100 ng/mL) to all samples (Final IS conc: 10 ng/mL).

-

Step 3: Add 200 µL of 0.1% Formic Acid (aq).

-

Scientific Insight: Acidification ensures the tertiary amine of TCP (pKa ~9.5) is fully protonated (

), allowing it to bind ionically to the sulfonate groups of the MCX sorbent.

-

-

Step 4: Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes to pellet particulates.

Solid Phase Extraction (SPE) Workflow

The MCX chemistry provides a dual retention mechanism: hydrophobic interaction (cyclohexyl/thiophene rings) and ionic interaction (protonated amine).

| Step | Solvent / Action | Mechanistic Purpose |

| 1.[2][3] Condition | 1 mL Methanol | Solvates the sorbent ligands. |

| 2. Equilibrate | 1 mL Water (0.1% Formic Acid) | Prepares the ionic environment. |

| 3. Load | 400 µL Pre-treated Sample | Analyte binds via cation exchange + hydrophobicity. |

| 4. Wash 1 | 1 mL 0.1% Formic Acid (aq) | Removes proteins and salts; keeps analyte ionized. |

| 5. Wash 2 | 1 mL Methanol | Removes hydrophobic interferences (lipids) while analyte stays ionically bound. |

| 6. Elute | 500 µL 5% NH4OH in Methanol | Critical Step: High pH deprotonates the TCP amine, breaking the ionic bond and releasing it into the organic solvent. |

| 7. Dry | Evaporate to dryness under N2 at 40°C. | Concentrates the sample. |

| 8. Reconstitute | 100 µL Mobile Phase (90:10 A:B). | Prepares for LC injection. |

LC-MS/MS Conditions

-

System: UHPLC coupled to Triple Quadrupole MS.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.[4]

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 10% B

-

3.0 min: 95% B (Elution of TCP ~2.1 min)

-

4.0 min: 95% B

-

4.1 min: 10% B (Re-equilibration)

-

MS Source Parameters (ESI Positive):

-

Capillary Voltage: 3.5 kV

-

Desolvation Temp: 400°C

-

Gas Flow: 10 L/min

MRM Transitions:

| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |

| Tenocyclidine (TCP) | 250.2 | 86.1 | 20 | Quantifier (Piperidine ring) |

| 250.2 | 166.1 | 25 | Qualifier (Thienyl-cyclohexyl) | |

| Tenocyclidine-d10 | 260.2 | 96.1* | 20 | Internal Standard |

Note on d10 Transition: The product ion for the IS depends on the position of the deuterium label. If the label is on the piperidine ring, the fragment shifts from 86 to 96. If on the cyclohexyl ring, the fragment remains 86. Verify the Certificate of Analysis for your specific lot.

Visualized Workflows

Figure 1: Analytical Logic & Workflow

This diagram illustrates the critical path from sample intake to data output, highlighting the specific role of the d10-IS in correcting errors.

Caption: Workflow demonstrating the integration of Tenocyclidine-d10 to normalize extraction recovery and ionization efficiency.

Figure 2: SPE Mechanism (Molecular Interaction)

This diagram details the "catch and release" chemistry used to isolate TCP from the urine matrix.

Caption: Mixed-Mode Cation Exchange mechanism. The pH switch at elution is critical for recovering the basic drug Tenocyclidine.

Validation & Quality Control

To ensure scientific integrity, the following parameters must be validated:

-

Linearity: The method should be linear from 5 ng/mL to 500 ng/mL with an

. -

Matrix Effect (ME): Calculate ME using the equation:

-

Acceptance: The IS (Tenocyclidine-d10) must show a similar ME profile (within ±15%) to the analyte, proving it effectively compensates for suppression.

-

-

Accuracy/Precision: Intra-day and Inter-day CV should be <15%.

References

-

Agilent Technologies. (2011).[4] SAMHSA-Compliant LC/MS/MS Analysis of Phencyclidine in Urine. Retrieved from [Link]

-

National Institute on Drug Abuse (NIDA). (2016).[7] Hallucinogens and Dissociative Drugs. Retrieved from [Link]

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Phencyclidine Analogs. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Tenocyclidine [medbox.iiab.me]

- 3. pepolska.pl [pepolska.pl]

- 4. agilent.com [agilent.com]

- 5. A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. drugs.com [drugs.com]

Application Note: Mobile Phase Optimization for Tenocyclidine-d10 Hydrochloride Separation

This Application Note is designed for analytical chemists and forensic toxicologists. It details the optimization of mobile phases for the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Tenocyclidine (TCP) , utilizing Tenocyclidine-d10 as the Internal Standard (IS).

Abstract

Tenocyclidine (TCP), a thiophene analog of Phencyclidine (PCP), presents specific chromatographic challenges due to its basic piperidine ring and high lipophilicity. This guide outlines the optimization of mobile phase composition to achieve sharp peak symmetry, consistent retention, and minimization of matrix effects. Special attention is given to the Deuterium Isotope Effect , where the d10-labeled standard may exhibit retention time shifts relative to the unlabeled analyte, necessitating precise mobile phase buffering.

Physicochemical Context & Mechanism

To optimize the separation, one must understand the molecular behavior of TCP in solution.

-

Chemical Structure: 1-[1-(2-thienyl)cyclohexyl]piperidine.[1]

-

Basicity (pKa): ~8.5 – 9.5 (estimated based on PCP analog). The piperidine nitrogen is protonated at neutral and acidic pH.

-

Lipophilicity (LogP): ~4.5 (High). The thiophene and cyclohexane rings drive strong hydrophobic retention.

The Challenge: Silanol Interactions

On standard C18 silica columns, the protonated amine (TCP-H

-

Peak Tailing: Asymmetric peaks that ruin integration.

-

Retention Instability: Drifting retention times (Rt).

The Solution: Mobile Phase Strategy

We utilize a "Overwhelm and Control" strategy:

-

Low pH (pH < 3.0): Keeps silanols protonated (neutral), reducing secondary interactions.

-

High Ionic Strength: Ammonium ions compete for any remaining active sites.

-

Organic Modifier: Acetonitrile is preferred over Methanol for sharper elution of piperidine-class drugs.

Mobile Phase Optimization Workflow

The following decision tree illustrates the logic applied to select the optimal mobile phase for TCP/TCP-d10.

Caption: Logic flow for selecting acidic buffering to maximize ESI+ sensitivity while controlling silanol activity.

The Deuterium Isotope Effect

Critical Insight for d10 Standards: In Reversed-Phase Chromatography (RPC), deuterated isotopologues (TCP-d10) often elute slightly earlier than the non-deuterated analyte (TCP-d0).

-

Cause: The C-D bond is shorter and has lower polarizability than the C-H bond, making the d10 molecule slightly less lipophilic.

-

Impact: If the retention window is too narrow, the d10 peak may be cut off.

-

Mitigation: The optimized gradient below ensures co-elution or sufficient overlap by using a shallow gradient slope at the elution point.

Experimental Protocol

A. Reagents & Materials[3][4]

-

Water: LC-MS Grade (Milli-Q or equivalent).

-

Acetonitrile (ACN): LC-MS Grade.

-

Formic Acid (FA): Ampules (freshly opened) to ensure purity.

-

Ammonium Formate: 10 M Stock Solution or high-purity solid.

-

Column: C18 with end-capping (e.g., Agilent Poroshell 120 EC-C18 or Waters XBridge BEH C18), 2.1 x 100 mm, 2.7 µm or 1.7 µm.

B. Mobile Phase Preparation

Target: 10 mM Ammonium Formate in 0.1% Formic Acid (pH ~2.9 - 3.1).

| Component | Mobile Phase A (Aqueous) | Mobile Phase B (Organic) |

| Base Solvent | 1000 mL Water | 1000 mL Acetonitrile |

| Buffer Salt | 630 mg Ammonium Formate | None |

| Acid Modifier | 1.0 mL Formic Acid | 1.0 mL Formic Acid |

| Mixing | Stir until dissolved; filter (0.2 µm) | Invert to mix; sonicate 5 min |

| Expiry | 48 Hours (Bacteria/Evaporation) | 1 Week |

Note: Adding 0.1% FA to Phase B prevents baseline drift during the gradient.

C. Gradient Programming

This gradient is designed to elute polar matrix interferences early, retain TCP/TCP-d10 in the middle of the run, and wash the column of lipophilic debris.

Flow Rate: 0.4 mL/min Column Temp: 40°C

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 10% | Initial Hold (Loading) |

| 1.00 | 10% | Divert Valve: To Waste |

| 1.10 | 10% | Divert Valve: To MS |

| 6.00 | 90% | Linear Ramp (Elution ~4.5 min) |

| 7.00 | 95% | Hard Wash |

| 7.10 | 10% | Return to Initial |

| 9.00 | 10% | Re-equilibration |

Analytical Workflow Diagram

Caption: End-to-end workflow from sample preparation to MRM quantification.

Troubleshooting & Performance Verification

| Issue | Probable Cause | Corrective Action |

| Peak Tailing > 1.5 | Secondary silanol interactions. | Increase Ammonium Formate to 20mM; Ensure pH is < 3.0. |

| Split Peak | Solvent mismatch. | Ensure sample diluent matches initial mobile phase (10% ACN). |

| Rt Shift (d0 vs d10) | Deuterium Isotope Effect. | This is normal (d10 elutes ~0.05-0.1 min earlier). Widen MRM acquisition window. |

| Low Sensitivity | Ion Suppression.[2] | Check "Divert Valve" timing; ensure matrix elutes before 2.0 min. |

References

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Phencyclidine (PCP) Monographs: HPLC Separation Techniques. Retrieved from [Link]

-

Agilent Technologies. (2012). SAMHSA-Compliant LC/MS/MS Analysis of Phencyclidine in Urine. Application Note 5990-9618EN. Retrieved from [Link]

- Turowski, M., & Kaliszan, R. (1997). Deuterium isotope effect on retention in reversed-phase high-performance liquid chromatography. Journal of Chromatography A. (Mechanistic background on d10 retention shifts).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 62751, Tenocyclidine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Tenocyclidine-d10 Hydrochloride Recovery Optimization

Introduction: The Internal Standard Paradox

Welcome to the technical support hub for arylcyclohexylamine analysis. You are likely here because your Internal Standard (IS), Tenocyclidine-d10 (TCP-d10) , is showing poor recovery (<50%) or high variation (%CV >15%) in human plasma.[1][2]

The Core Reality: TCP-d10 is a structural analog of Phencyclidine (PCP) where the phenyl ring is replaced by a thiophene ring.[2] As a lipophilic, tertiary amine (weak base), it presents three specific challenges in plasma analysis:

-

Non-Specific Binding: It adheres aggressively to plastic labware.[1][2]

-

Phospholipid Ion Suppression: Plasma phospholipids compete for ionization in the MS source.[1][2]

-

pH-Dependent Solubility: It requires precise pH manipulation to transition between water-soluble (ionized) and organic-soluble (neutral) states.[1][2]

This guide moves beyond generic protocols to address the mechanistic causes of signal loss.

Module 1: Pre-Analytical Troubleshooting

Q: My neat standard looks great, but my spiked plasma samples lose 30% signal before extraction. Why?

A: You are likely experiencing "Container Wall Adsorption." Tenocyclidine is highly lipophilic (LogP ~4-5).[1][2] When spiked into plasma, it equilibrates between plasma proteins and the container walls. If you use standard polypropylene tubes without an organic modifier, the drug sticks to the plastic.

The Fix:

-

Never spike TCP-d10 directly into plasma and let it sit without mixing.[1][2]

-

Protocol Adjustment: Pre-fill your tubes with the extraction buffer or a small volume of methanol (e.g., 5% of total volume) before adding the spiked plasma. This keeps the lipophilic molecules in solution.[2]

-

Labware: Switch to silanized glass tubes or low-binding polypropylene for the initial aliquot steps.[1][2]

Module 2: Extraction Optimization (The Core Protocol)

Q: Should I use Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE)?

A: Use the decision matrix below. While LLE is cheaper, SPE (specifically Mixed-Mode Cation Exchange) is the gold standard for minimizing matrix effects.

Visual Guide: Extraction Strategy Decision Tree

Figure 1: Decision tree for selecting the optimal extraction methodology based on sensitivity requirements.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE

Recommended for maximum recovery and phospholipid removal.[1][2]

The Science: TCP is a weak base (pKa ~8.5-9.5).[1][2] MCX cartridges use a dual retention mechanism:

-

Reversed-Phase (Hydrophobic): Retains the thiophene/cyclohexyl rings.[1][2]

-

Cation Exchange (Ionic): Retains the positively charged amine.[1][2]

Step-by-Step Optimization:

| Step | Action | Mechanistic Reason |

| 1. Pre-treatment | Dilute Plasma 1:1 with 2% Phosphoric Acid .[1][2] | Acidification (pH < 4) ensures TCP is fully ionized (positively charged) to bind to the cation exchange sorbent. |

| 2.[1][2] Load | Load sample at 1 mL/min. | Slow flow allows time for ionic bonding. |

| 3.[1][2] Wash 1 | 2% Formic Acid in Water.[1][2] | Removes proteins and salts while keeping TCP charged and bound.[2] |

| 4. Wash 2 | 100% Methanol.[1][2] | CRITICAL: This removes neutral matrix components (fats).[1][2] TCP remains bound via the ionic mechanism.[2] |

| 5. Elute | 5% Ammonium Hydroxide in Methanol . | High pH (>10) neutralizes the TCP amine (removing the charge), breaking the ionic bond and releasing it into the organic solvent. |

Protocol B: Liquid-Liquid Extraction (LLE)

Cost-effective alternative, but requires careful pH control.[1][2]

Q: I am using LLE with Ethyl Acetate but recovery is inconsistent. Why?

A: Your pH is likely too low. For LLE to work, the drug must be neutral (uncharged) to move into the organic layer.[1] If the pH is near the pKa (~9.0), 50% of your drug is still ionized and stays in the water layer (waste).

The Fix:

-

Buffer: Use 0.5M Carbonate Buffer (pH 9.8 - 10.5) . You must drive the pH at least 2 units above the pKa.

-

Solvent: Switch to n-Butyl Chloride or Hexane:Ethyl Acetate (90:10) .[1][2] Pure Ethyl Acetate extracts too much water and matrix garbage.[1][2]

-

Agitation: Vortex for at least 5 minutes. Lipophilic drugs need time to partition.[1][2]

Module 3: LC-MS/MS & Matrix Effects

Q: My recovery is good (80%), but my signal intensity is dropping over time. Is my column dying?

A: No, you are likely accumulating phospholipids. Phospholipids (PLs) from plasma adhere to C18 columns and elute unpredictably, often suppressing the ionization of subsequent injections.

The "Deuterium Isotope Effect" Risk: While TCP-d10 is an excellent IS, deuterium atoms are slightly more lipophilic than hydrogen.[2] This can cause the d10-IS to elute slightly before the native drug.

-

The Danger: If a phospholipid peak elutes right at the front edge of your drug peak, it might suppress the TCP-d10 (lowering IS area) while leaving the native TCP unaffected. This leads to artificially high calculated concentrations.[1][2]

Visual Guide: Phospholipid Removal Workflow

Figure 2: LC-MS/MS workflow demonstrating the separation of analytes from phospholipids to prevent ion suppression.

Troubleshooting Steps:

-

Monitor PL Transitions: Add MRM transitions for phospholipids (m/z 184 > 184) to your method to "see" where they elute.[1][2]

-

Divert Valve: Set the LC diverter valve to waste for the first 1 minute and after the TCP peak elutes.

-

Column Flush: End every gradient with a high-organic wash (95% ACN) for 2 minutes to strip accumulated lipids.[1][2]

Module 4: Stability & Storage

Q: Can I store my stock solutions in the fridge?

A: Only for short periods.

-

Stock Solution (1 mg/mL): Store at -20°C in methanol. Stable for >1 year.

-

Working Standard (ng/mL): Prepare fresh daily or weekly. Low-concentration solutions lose titer rapidly due to adsorption to glass/plastic surfaces.[2]

-

Plasma Samples: Stable at -20°C. Avoid repeated freeze-thaw cycles (>3), which precipitate proteins and can occlude the drug.[1][2]

References

-

Waters Corporation. (2025).[1][2] The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[2][3] Retrieved from [1][2]

-

Sigma-Aldrich (Merck). (2023).[1][2] Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids.[2] Retrieved from [1][2]

-

Agilent Technologies. (2008).[1][2][4] Detection of Phencyclidine in Human Oral Fluid Using Solid Phase Extraction.[2][4] (Applicable to Plasma/TCP).[1][2][5] Retrieved from

-

Cayman Chemical. (2023).[1][2] Tenocyclidine (hydrochloride) Product Information & Stability.[1][2] Retrieved from [1][2]

-

Thermo Fisher Scientific. (2021).[1][2] Context matters: Selecting LC-MS sample preparation methods for clinical research. Retrieved from

Sources

Technical Support Center: Troubleshooting Peak Tailing of Tenocyclidine-d10 HCl

Welcome to the technical support guide for troubleshooting chromatographic issues related to Tenocyclidine-d10 HCl (TCP-d10 HCl). This document provides in-depth, experience-driven guidance for researchers, scientists, and drug development professionals encountering peak tailing with this analyte. Our approach moves beyond simple checklists to explain the underlying chemical principles, empowering you to make informed, effective decisions in your method development and troubleshooting workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my Tenocyclidine-d10 HCl peak tailing?

Peak tailing for Tenocyclidine, a tertiary amine, is most commonly caused by secondary interactions with the stationary phase.[1] On standard silica-based reversed-phase columns (e.g., C18), residual silanol groups (Si-OH) on the silica surface can become ionized (Si-O⁻) at mobile phase pH levels above ~3.5-4.[2] Your basic analyte, Tenocyclidine (TCP), will be protonated (TCP-H⁺), and this positive charge leads to a strong ionic interaction with the negatively charged silanols. This creates a mixed-mode retention mechanism (hydrophobic and ion-exchange) that results in a tailing peak shape.[3][4]

Q2: What is the quickest and most impactful change I can make to improve my peak shape?

The most effective initial step is to adjust the mobile phase pH. Lowering the pH of your aqueous mobile phase to between 2.5 and 3.0 with an acid like formic acid is highly effective.[5][6] This ensures the silanol groups remain protonated and neutral (Si-OH), preventing the strong ionic interaction with your protonated analyte and significantly improving peak symmetry.[2][6]

Q3: I've lowered the pH, but still see some tailing. What's next?

If lowering the pH alone is insufficient, the next step is to add a buffer or a competing base to the mobile phase. A buffer, like ammonium formate or ammonium acetate (10-20 mM), will maintain a consistent low pH and can improve peak shape.[6][7] A competing base, such as triethylamine (TEA), can be added at a low concentration (~5-10 mM) to interact with and "block" the active silanol sites, reducing their availability to interact with your analyte.[5]

Q4: Does the type of HPLC column I use matter for a basic compound like Tenocyclidine?

Absolutely. Modern HPLC columns are designed to minimize these problematic secondary interactions. When selecting a column, consider the following:

-

High-Purity, Type B Silica: These columns have a lower concentration of acidic, metal-contaminated silanols compared to older Type A silica.[2][8]

-

End-Capped Columns: Look for columns that are thoroughly "end-capped," a process that chemically derivatizes most of the residual silanol groups to make them inert.[8][9]

-

Polar-Embedded or Shielded Phases: These columns have a polar group embedded near the base of the alkyl chain, which helps to shield the analyte from interacting with the underlying silica surface.[9]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing for Tenocyclidine-d10 HCl. We begin with the most probable causes related to chemical interactions before moving to instrumental factors.

Section 1: The Root Cause: Understanding Silanol Interactions

Tenocyclidine is a basic compound due to its tertiary amine structure.[10] In typical reversed-phase pH ranges (pH 3-7), this amine is protonated, carrying a positive charge. The stationary phase, usually silica derivatized with C18 chains, has a surface populated with silanol groups (Si-OH). These silanols are weakly acidic (pKa ≈ 3.8–4.2) and can deprotonate to become negatively charged silanates (Si-O⁻).[2]

The undesirable peak tailing arises from a secondary, ion-exchange interaction between the positively charged analyte and the negatively charged silanol sites. This interaction is strong and kinetically slow compared to the primary hydrophobic retention mechanism, causing a portion of the analyte molecules to be retained longer, resulting in an asymmetric or "tailing" peak.

Caption: Mechanism of peak tailing for basic compounds.

Section 2: Mobile Phase Optimization Strategies

Controlling the chemistry of the mobile phase is the most powerful tool for eliminating peak tailing from silanol interactions.

2.1. Mobile Phase pH Adjustment

The goal is to keep either the analyte or the silanol groups in a neutral, non-ionized state.

-

Low pH (Recommended): Adjust the aqueous mobile phase to a pH between 2.5 and 3.0. At this pH, the silanol groups (pKa ~3.8-4.2) are fully protonated (Si-OH) and neutral, which prevents the strong ion-exchange interaction.[2][5] Tenocyclidine will remain protonated and well-retained by the hydrophobic stationary phase.

-

High pH: Operating at a high pH (e.g., pH > 9) would neutralize the Tenocyclidine analyte. While this also eliminates the ionic interaction, it requires specialized pH-stable columns and can present other selectivity challenges.[6] For TCP, the low pH approach is generally more robust.

CAUTION: Always operate within the recommended pH range of your column. Using a column outside its stable pH range will cause irreversible damage to the stationary phase.[2]

2.2. Use of Buffers and Additives

If pH adjustment alone is not sufficient, mobile phase additives can further improve peak shape.

| Additive Type | Example(s) | Concentration | Mechanism of Action | Suitability |

| Acid Modifier | Formic Acid (FA), Trifluoroacetic Acid (TFA) | 0.1% (v/v) | Lowers mobile phase pH to protonate silanols.[6] | Excellent, MS-compatible. TFA can cause ion suppression in MS. |

| Buffer System | Ammonium Formate, Ammonium Acetate | 10 - 20 mM | Resists pH changes, ensuring stable protonation of silanols. Can also provide some ionic shielding.[6][7] | Excellent, highly MS-compatible. Provides robust pH control. |

| Competing Base | Triethylamine (TEA) | 5 - 10 mM | A small, basic molecule that competitively binds to active silanol sites, effectively blocking them from interacting with the analyte.[5] | Effective, but NOT MS-compatible due to high ionization efficiency and signal suppression. Use for UV detection only. |

Section 3: Stationary Phase (Column) Selection

The choice of column is critical for achieving good peak shape with basic analytes. If you are consistently facing issues, your column may not be suitable for this type of compound.

-

Modern, High-Purity Columns: Use columns packed with high-purity, fully end-capped, Type-B silica. These have inherently lower silanol activity than older columns.[2][8]

-

Alternative Chemistries: If tailing persists on a standard C18, consider a column with a polar-embedded phase. The embedded polar group helps to shield the analyte from the silica surface and can provide alternative selectivity.[9]

Section 4: Instrumental and Physical Troubleshooting

If chemical optimization does not resolve the issue, the problem may be physical or instrumental. Peak tailing affecting all peaks in the chromatogram often points to a physical problem.[11]

-

Extra-Column Volume: Excessive volume between the injector, column, and detector can cause peak dispersion and tailing.[9] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005" or ~0.12mm) and that all connections are made properly with no gaps.[9]

-

Column Contamination or Damage:

-

Contamination: Strongly retained matrix components can accumulate at the head of the column, creating active sites that cause tailing. Using a guard column can help protect the analytical column.[11]

-

Void Formation: A void or channel in the column packing at the inlet can lead to poor peak shape. This can be caused by pressure shocks or operating at an incorrect pH. Reversing and flushing the column (if permitted by the manufacturer) may sometimes help, but replacement is often necessary.[12]

-

-

Sample Solvent Effects: Injecting your sample in a solvent that is significantly stronger (i.e., more organic) than your mobile phase can cause peak distortion and tailing.[1][13] As a best practice, always try to dissolve your sample in the initial mobile phase.[12]

Experimental Protocols

Protocol 1: Preparation of a Buffered Low-pH Mobile Phase

This protocol describes the preparation of a robust mobile phase for analyzing Tenocyclidine-d10 HCl.

Objective: To prepare 1 L of a 10 mM Ammonium Formate mobile phase in 95:5 Water:Acetonitrile, pH adjusted to 3.0.

Materials:

-

HPLC-grade water

-

HPLC-grade acetonitrile

-

Ammonium formate (MS-grade)

-

Formic acid (MS-grade)

-

Calibrated pH meter

-

1 L volumetric flask and graduated cylinders

-

0.22 µm membrane filter

Procedure:

-

Weigh out the required amount of ammonium formate for a 10 mM solution in 1 L (Molar Mass = 63.06 g/mol ; 0.6306 g).

-

Add the ammonium formate to a 1 L volumetric flask.

-

Add approximately 900 mL of HPLC-grade water and swirl to dissolve the salt completely.

-

Using a calibrated pH meter, slowly add formic acid dropwise while stirring until the pH of the solution is stable at 3.0.

-

Add 50 mL of acetonitrile to the flask.

-

Bring the solution to the final volume of 1 L with HPLC-grade water.

-

Filter the final mobile phase through a 0.22 µm membrane filter to remove particulates.

-

Degas the mobile phase appropriately (e.g., by sonication or inline degasser) before use.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to follow when troubleshooting peak tailing for Tenocyclidine-d10 HCl.

Caption: A step-by-step workflow for troubleshooting peak tailing.

References

-

Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, January 26). What is "silanol activity"? Retrieved from [Link]

-

Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

-

Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

-

LCGC. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

-

Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

- Nagae, N., Yamamoto, K., & Kadota, C. (2009).

-

Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16640802, Tenocyclidine hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62751, Tenocyclidine. Retrieved from [Link]

-

Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from [Link]

- Waters Corporation. (n.d.). What are common causes of peak tailing and/or low resolution (broad peaks) in protein-based SEC methods? - WKB230675.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62751, Tenocyclidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of pH and mobile phase additives on the chromatographic behaviour of an amide-embedded stationary phase. Retrieved from [Link]

-

Wikipedia. (n.d.). Tenocyclidine. Retrieved from [Link]

-

ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

-

Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

-

Bio-Rad. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

-

LCGC International. (2026, February 14). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). TENOCYCLIDINE. Retrieved from [Link]

-

ResearchGate. (2016, November 7). Comparative Study of Different Column Types for the Separation of Polar Basic Hallucinogenic Alkaloids. Retrieved from [Link]

-

LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

-

Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

-